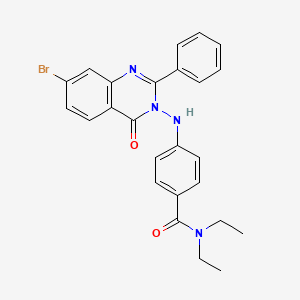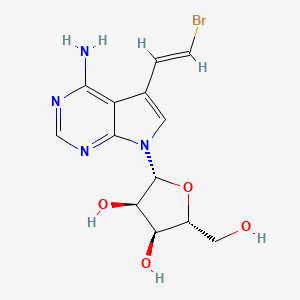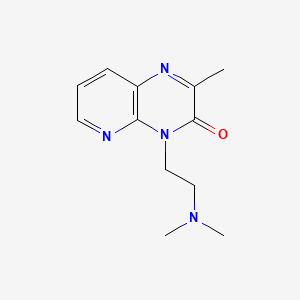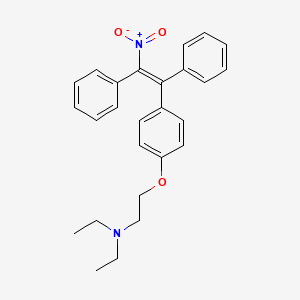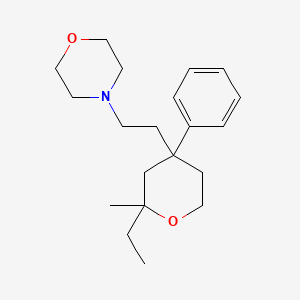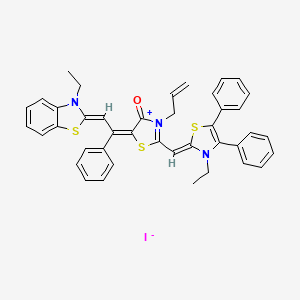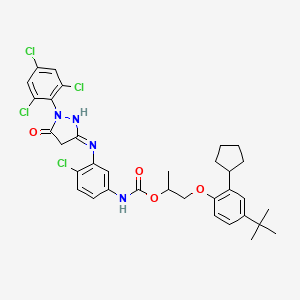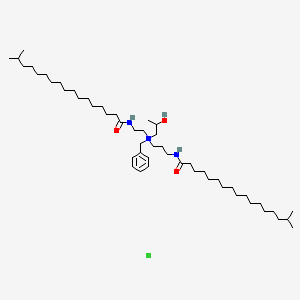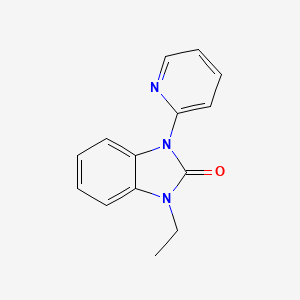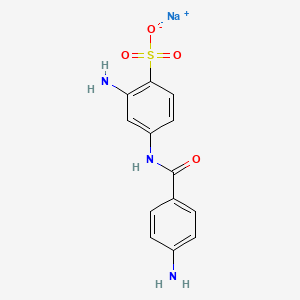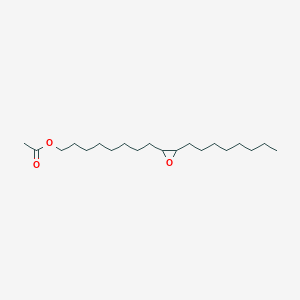
9,10-Epoxy-1-octadecanol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Epoxy-1-octadecanol acetate is an organic compound with the molecular formula C20H38O3. It is a derivative of octadecanol, featuring an epoxy group at the 9,10 position and an acetate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Epoxy-1-octadecanol acetate typically involves the epoxidation of 1-octadecanol followed by acetylation. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The resulting epoxide is then acetylated using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Epoxy-1-octadecanol acetate undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols or other oxygenated compounds.
Reduction: Formation of 9,10-dihydroxy-1-octadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9,10-Epoxy-1-octadecanol acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 9,10-Epoxy-1-octadecanol acetate involves its interaction with biological membranes and enzymes. The epoxy group can react with nucleophilic sites on proteins and lipids, potentially altering their function. The acetate group may enhance the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and affecting membrane properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearyl alcohol (1-octadecanol): A saturated fatty alcohol with similar chain length but lacking the epoxy and acetate groups.
9,10-Epoxyoctadecanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol and acetate group.
Uniqueness
9,10-Epoxy-1-octadecanol acetate is unique due to the presence of both an epoxy group and an acetate ester, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
14235-43-9 |
|---|---|
Molekularformel |
C20H38O3 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
8-(3-octyloxiran-2-yl)octyl acetate |
InChI |
InChI=1S/C20H38O3/c1-3-4-5-6-9-12-15-19-20(23-19)16-13-10-7-8-11-14-17-22-18(2)21/h19-20H,3-17H2,1-2H3 |
InChI-Schlüssel |
FAPGZYWJMFBPEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C(O1)CCCCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



